Methyl 3-(piperidin-4-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-piperidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQVEQTPQDDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647994 | |
| Record name | Methyl 3-(piperidin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744197-23-7 | |
| Record name | Methyl 3-(piperidin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Conformational Analysis of the Piperidine (B6355638) Ring and its Influence on Biological Activity
The piperidine ring, a saturated heterocycle, is a common feature in many biologically active compounds. Its conformational flexibility, primarily existing in a chair conformation to minimize steric strain, is a critical determinant of biological activity. The orientation of the substituent at the 4-position of the piperidine ring—in this case, the 3-(methoxycarbonyl)phenyl group—can adopt either an axial or equatorial position. This orientation dictates the spatial relationship of the phenyl group relative to the piperidine ring, which in turn influences how the molecule interacts with its biological target.
Molecular dynamics simulations of related piperidine-containing molecules suggest that the conformational stability of the piperidine ring under physiological conditions is crucial for binding affinity. While specific conformational analysis studies on Methyl 3-(piperidin-4-yl)benzoate are not extensively documented in publicly available literature, research on analogous structures highlights the importance of the piperidine conformation. For instance, in a series of NLRP3 inflammasome inhibitors, the rigidified piperidine ring was found to be a key element for activity. nih.gov The chair conformation is generally the most stable, and the preference for an equatorial versus axial substituent is influenced by the steric bulk of the substituent and potential intramolecular interactions.
Positional Isomerism and its Impact on Pharmacological Profile
Table 1: Comparison of Positional Isomers
| Compound | CAS Number | Position of Piperidinyl Group | Predicted Impact on Molecular Shape |
| This compound | Not available | Meta | Angular |
| Methyl 4-(piperidin-4-yl)benzoate | 936130-82-4 | Para | Linear |
Torsional Angle Relationships and Receptor Binding Affinity
The torsional angles between the piperidine ring and the benzoate (B1203000) ring are crucial for defining the three-dimensional conformation of this compound and, consequently, its binding affinity to a receptor. The key rotatable bonds are between the C4 of the piperidine and the C3 of the benzoate ring, and the bond between the ester group and the aromatic ring.
The relative orientation of these two rings can significantly affect the molecule's ability to fit into a binding pocket. Computational docking studies on related compounds have shown that specific torsional angles are often required for optimal interaction with the target. nih.gov For example, in a study of ligands for the peripheral benzodiazepine (B76468) receptor, a restricted range of carbonyl orientations was characteristic of the most potent ligands, highlighting the importance of specific torsional angles for hydrogen bonding interactions. nih.gov While specific data for this compound is limited, it is reasonable to infer that the torsional flexibility of this compound allows it to adopt various conformations, with only a subset being biologically active.
Electronic and Steric Effects of Substituents on Biological Efficacy
The biological efficacy of this compound can be modulated by introducing substituents on either the piperidine or the benzoate ring. These substituents can exert electronic and steric effects that influence binding affinity and intrinsic activity.
Electronic Effects: Electron-donating or electron-withdrawing groups on the benzoate ring can alter the electron density of the aromatic system and the ester group. For instance, an electron-withdrawing group could enhance the acidity of the piperidine nitrogen (if protonated), potentially affecting its interaction with acidic residues in a binding pocket. Conversely, an electron-donating group could increase the electron density of the phenyl ring, influencing pi-stacking interactions.
Steric Effects: The size and shape of substituents play a critical role. Bulky substituents can create steric hindrance, preventing the molecule from fitting into a binding site. However, in some cases, a larger substituent might be necessary to occupy a specific hydrophobic pocket within the receptor, thereby increasing affinity. For example, in a series of piperine (B192125) derivatives, a 4-methyl substitution on the piperidine ring led to high MAO-B inhibition. nih.gov
Impact of the Ester Group on Target Interaction and Stability
Furthermore, the ester group is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability, leading to a shorter duration of action. However, in some cases, this hydrolysis can be part of a prodrug strategy, where the parent ester is inactive and is converted to an active carboxylic acid metabolite in vivo. The replacement of the ester with a more metabolically stable group, such as an amide, is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a lead compound.
Enantioselective Differences in Biological Response
If a chiral center is introduced into the this compound scaffold, for example, by substitution on the piperidine ring, the resulting enantiomers can exhibit significantly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are chiral and will interact differently with the two enantiomers.
A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that stereoisomers can have distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov In another example, the (3S,4S)-enantiomer of 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine was found to be the most potent dopamine (B1211576) reuptake inhibitor among its isomers. wikipedia.org While there are no specific reports on the enantioselectivity of this compound derivatives, it is a critical aspect to consider in the design of new analogs, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to side effects.
Computational and in Silico Investigations of Methyl 3 Piperidin 4 Yl Benzoate
Molecular Modeling for Ligand-Target Interactions
Molecular modeling is a cornerstone of modern drug discovery, enabling the prediction of interactions between a small molecule (ligand) and its potential protein targets. This approach helps in identifying the likely mechanisms of action and potential off-target effects.
Protein Target Prediction and Prioritization (e.g., SwissTargetPrediction)
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. The underlying assumption is that similar molecules are likely to bind to similar protein targets. The algorithm compares the 2D and 3D structures of the query molecule with a database of known active ligands.
For Methyl 3-(piperidin-4-yl)benzoate, a hypothetical SwissTargetPrediction analysis would likely yield a ranked list of potential protein targets. The output would categorize these targets by class, such as enzymes, G protein-coupled receptors (GPCRs), ion channels, and transporters. The probability of interaction is also provided, guiding the prioritization of targets for further experimental validation.
Table 1: Illustrative SwissTargetPrediction Output for this compound
| Target Class | Predicted Target | Probability | Known Ligands with Similar Structure |
| Enzyme | Myeloperoxidase (MPO) | High | Various triazolopyridine inhibitors |
| GPCR | Dopamine (B1211576) D2 Receptor | Medium | Aripiprazole and related compounds |
| Ion Channel | hERG | Low | Astemizole and other known blockers |
| Transporter | Dopamine Transporter (DAT) | Medium | Modafinil and its analogs |
This table is for illustrative purposes only and represents the type of data that would be generated.
Prediction of Activity Spectra (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large database of compounds with known biological activities. The output is a list of potential biological activities with probabilities of being active (Pa) or inactive (Pi).
A PASS analysis for this compound would provide insights into its potential therapeutic effects and possible side effects. Activities with a high Pa value would be considered for further investigation.
Table 2: Illustrative PASS Prediction for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Anti-inflammatory | 0.752 | 0.021 |
| Neuroprotective | 0.689 | 0.045 |
| Vasodilator | 0.543 | 0.112 |
| Kinase Inhibitor | 0.498 | 0.157 |
This table is for illustrative purposes only and represents the type of data that would be generated.
Docking Simulations for Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
In the case of this compound, docking simulations would be performed against the prioritized protein targets identified by tools like SwissTargetPrediction. For example, if Myeloperoxidase (MPO) is a predicted target, docking would reveal how the piperidine (B6355638) and benzoate (B1203000) moieties of the compound fit into the active site of MPO. The results would be visualized to analyze the binding pose and the key amino acid residues involved in the interaction. This information is invaluable for designing more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a correlation between physicochemical properties or structural descriptors of the molecules and their measured biological effects.
To develop a QSAR model for the biological effects of this compound and its analogs, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values for enzyme inhibition) would be required. Various molecular descriptors, such as molecular weight, logP, and topological indices, would be calculated. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build the QSAR model. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique simulates the movements and interactions of atoms and molecules, offering insights into the conformational stability of the binding pose predicted by docking and the dynamic nature of the binding process.
For a complex of this compound and a target protein, an MD simulation would reveal how the ligand and protein adapt to each other. It can confirm the stability of key interactions observed in docking and may uncover alternative binding modes. The simulation can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Prediction of Pharmacokinetic Properties (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery. Various computational models are available to predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested.
For this compound, a comprehensive ADME profile would be generated using a suite of predictive models. This would include predictions for properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Table 3: Illustrative In Silico ADME Prediction for this compound
| ADME Property | Predicted Value/Classification | Method/Model Used |
| Aqueous Solubility | Moderately Soluble | ALOGPS |
| Caco-2 Permeability (Intestinal Absorption) | High | PreADMET |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | PreADMET |
| Plasma Protein Binding | >90% | PreADMET |
| CYP2D6 Inhibition | Potential Inhibitor | SwissADME |
| hERG Inhibition | Low Risk | PreADMET |
This table is for illustrative purposes only and represents the type of data that would be generated from various ADME prediction tools.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. jksus.org For molecules similar to this compound, these calculations are typically performed to predict their geometry, electronic characteristics, and reactivity.
Computational Methods
The optimization of the molecular geometry is a primary step in these computational studies. Methods like the semi-empirical PM3, AM1, and RM1, as well as more robust DFT methods, are employed for this purpose. ekb.eg DFT calculations often utilize functionals such as B3LYP-D and WB97XD in conjunction with basis sets like 6-311++G** to achieve a balance between computational cost and accuracy. jksus.org The choice of method can influence the calculated properties; for instance, the PM3 method is noted to be a modified version of the AM1 method with parameters derived from a larger set of experimental data. ekb.eg
Electronic Structure and Reactivity Descriptors
A key aspect of these computational analyses is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a compound. ekb.eg A smaller energy gap generally suggests higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness is an indicator of the molecule's resistance to changes in its electron distribution.
The molecular electrostatic potential (MEP) is another important property derived from these calculations. The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. jksus.org This information is crucial for predicting how the molecule will interact with other chemical species.
The following tables present hypothetical yet representative data that would be obtained from quantum chemical calculations on this compound, based on findings for similar molecules.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Parameter | Value (Gas Phase) | Value (Solvent) |
| HOMO Energy (eV) | -6.5 | -6.3 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 | 4.8 |
| Dipole Moment (Debye) | 2.8 | 3.5 |
This table is illustrative and provides hypothetical values for this compound based on typical results for similar compounds.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Global Softness (S) | 1/(2η) | 0.189 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.85 |
| Global Electrophilicity (ω) | μ²/ (2η) | 2.79 |
This table is illustrative and provides hypothetical values for this compound based on typical results for similar compounds.
These computational approaches and the resulting data are instrumental in the rational design of new molecules with desired properties and for predicting their chemical behavior.
Biological Activity Profiling and Therapeutic Potential of Methyl 3 Piperidin 4 Yl Benzoate Derivatives
Anti-cancer and Anti-proliferative Activities
The piperidine (B6355638) moiety is a key structural feature in many compounds developed for oncology. Derivatives of methyl 3-(piperidin-4-yl)benzoate have been synthesized and evaluated for their potential to combat various cancers, demonstrating cytotoxicity against several cancer cell lines and engaging with specific molecular pathways involved in tumor growth.
Cytotoxicity against Various Cancer Cell Lines (e.g., melanoma, MCF7, leukemia)
The cytotoxic effects of piperidine derivatives have been noted against several cancer cell types. For instance, maslinic acid derivatives have shown proapoptotic properties in various cancerous cell lines, including melanoma and breast cancer cells. nih.gov One particular benzylamide derivative of maslinic acid, EM2, exhibited a dose-dependent cytotoxic effect on both B164A5 murine melanoma and A375 human malignant melanoma cell lines. nih.gov Similarly, thiosemicarbazide (B42300) derivatives have been identified as cytotoxic to melanoma cells, with some compounds showing efficacy against human breast adenocarcinoma (MCF-7) cells. nih.gov
Curcuminoid analogues incorporating a piperidone structure, FLDP-5 and FLDP-8, have demonstrated more potent anti-proliferative effects than curcumin (B1669340) itself on human glioblastoma LN-18 cells. nih.gov The anti-cancer potential of curcumin in inducing apoptosis has been observed across various cancer cell lines. nih.gov
Below is a table summarizing the cytotoxic activity of selected piperidine derivatives against different cancer cell lines.
| Derivative Type | Cell Line | Effect | Reference |
| Benzylamide derivative of maslinic acid (EM2) | B164A5 murine melanoma | Dose-dependent cytotoxicity | nih.gov |
| Benzylamide derivative of maslinic acid (EM2) | A375 human malignant melanoma | Dose-dependent cytotoxicity | nih.gov |
| Thiosemicarbazide derivatives | Melanoma cells | Cytotoxicity | nih.gov |
| Thiosemicarbazide derivatives | MCF-7 (Breast Adenocarcinoma) | Anti-proliferative activity | nih.gov |
| Curcuminoid analogues (FLDP-5, FLDP-8) | LN-18 (Glioblastoma) | Potent anti-proliferative effects | nih.gov |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. nih.gov Piperidone-containing curcuminoid analogues, FLDP-5 and FLDP-8, have been shown to induce apoptosis in LN-18 glioblastoma cells in a concentration-dependent manner. nih.gov The process is initiated rapidly, with a significant loss of mitochondrial mass and membrane potential observed as early as one hour after treatment. nih.gov This form of cell death is dependent on caspases, a family of proteases essential for apoptosis. The process involves the activation of both caspase-8 and caspase-9, which subsequently activate the executioner caspase-3. nih.gov
Modulation of Cancer-Related Pathways (e.g., IKKb, ALK, ROS1 inhibition)
The anti-cancer activity of these derivatives also involves the modulation of specific signaling pathways. For example, some methyl benzoate (B1203000) derivatives have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for cancer cell proliferation and drug resistance. nih.gov These compounds showed inhibitory effects on key PPP enzymes, glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), with IC₅₀ values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov
Furthermore, curcuminoid analogues FLDP-5 and FLDP-8 were found to suppress the expression of miRNA-21, an overexpressed microRNA in LN-18 cells, suggesting that the downregulation of miRNA-21 facilitates the apoptotic process. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal)
Research has explored the potential of this compound derivatives as antimicrobial agents, with studies showing activity against various bacterial and fungal strains.
A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for in vitro antimicrobial activity. biomedpharmajournal.org Some of these compounds showed significant antibacterial activity when compared to the standard drug ampicillin, and the thiosemicarbazone derivatives, in particular, exhibited notable antifungal activity against strains like Aspergillus niger and Candida albicans when compared to terbinafine. biomedpharmajournal.orgresearchgate.net The addition of the thiosemicarbazone group appeared to enhance the antifungal properties of the piperidin-4-one core. biomedpharmajournal.org
Similarly, N-methyl-4-piperidone-derived monoketone curcuminoids have demonstrated moderate antibacterial activity against several cariogenic bacteria, including Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, and S. sanguinis. mdpi.com The presence of the N-methyl-4-piperidone ring was found to enhance antibacterial activity compared to related compounds. mdpi.com However, these specific derivatives did not show any antifungal activity against Candida species. mdpi.com
In another study, novel myricetin (B1677590) derivatives containing piperidine and amide fragments were synthesized. nih.gov Compound Z30 showed excellent inhibitory effects against Xanthomonas oryzae pv. Oryzae, while compound Z26 was effective against Xanthomonas axonopodis pv. citri and the fungus Rhizoctonia solani. nih.gov The mechanism of action for these compounds involves disrupting the cell wall and membrane integrity of the pathogens, leading to cell death. nih.gov
The table below presents the antimicrobial spectrum of various piperidine derivatives.
| Derivative Type | Target Organism | Activity | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Various bacteria | Good antibacterial activity | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | Aspergillus niger, Candida albicans | Significant antifungal activity | biomedpharmajournal.orgresearchgate.net |
| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mutans, S. salivarius, S. mitis | Moderate antibacterial activity | mdpi.com |
| Myricetin derivative Z30 | Xanthomonas oryzae pv. Oryzae | Excellent inhibitory effect (EC₅₀ = 2.7 μg mL⁻¹) | nih.gov |
| Myricetin derivative Z26 | Xanthomonas axonopodis pv. citri | Better antibacterial activity (EC₅₀ = 3.9 μg mL⁻¹) | nih.gov |
| Myricetin derivative Z26 | Rhizoctonia solani (fungus) | Higher antifungal activity (EC₅₀ = 8.3 μg mL⁻¹) | nih.gov |
Antiviral Properties (e.g., Anti-HIV)
The therapeutic potential of piperidine-containing compounds extends to antiviral applications. A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov Using the MTT method for evaluation, many of these compounds displayed moderate to potent activity against wild-type HIV-1. nih.gov Notably, compound 6v emerged as the most promising, with an EC₅₀ value of less than 7 μg/ml. nih.gov Compounds 6m , 6u , and 6v all exhibited potent anti-HIV activity against MT-4 cells. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Derivatives containing a piperidine or piperazine (B1678402) moiety have been investigated for their ability to modulate inflammatory responses. Inflammation is a complex biological process involving the production of mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com
A study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety revealed potent anti-inflammatory activity. researchgate.net In in-vivo models, these compounds exhibited dose-dependent inhibition of ear and paw edema. researchgate.net Specifically, compounds M15 and M16 showed anti-inflammatory effects comparable to or greater than standard drugs like aspirin (B1665792) and indomethacin. nih.gov In vitro, these compounds, particularly M16, significantly inhibited the release of TNF-α and IL-6 from macrophages in a dose-dependent manner. researchgate.netnih.gov
Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also demonstrated significant anti-inflammatory effects. nih.gov This compound reduced cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov
The mechanisms underlying these effects often involve the downregulation of key inflammatory pathways, such as the NF-κB signaling pathway, which controls the production of many pro-inflammatory mediators. mdpi.com
Central Nervous System (CNS) Activities and Neurological Therapeutics
Derivatives of 4-arylpiperidine, a core structure present in this compound, have shown significant potential in the treatment of various central nervous system disorders. Research indicates that these compounds can be designed to selectively target key neurotransmitter systems, offering therapeutic promise for conditions such as depression, schizophrenia, and neurodegenerative diseases.
One area of investigation is the development of 4-arylpiperidine derivatives as antidepressants with significant affinity and selectivity for the serotonin (B10506) transporter (SERT). google.com By modulating serotonin levels in the brain, these compounds aim to provide antidepressant effects. Furthermore, the strategic modification of the piperidine ring has led to the discovery of compounds with antipsychotic properties. For instance, certain aryl-piperidine derivatives have been identified as dual antagonists for both dopamine (B1211576) D2 and serotonin 5-HT2A receptors, a multi-target approach that may offer superior efficacy in treating schizophrenia. nih.gov
The therapeutic potential of piperidine derivatives also extends to neuroprotection. A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov NMDA receptor antagonists are of interest for their potential to prevent neuronal damage in conditions like cerebral ischemia and for the treatment of neurodegenerative disorders such as Alzheimer's disease. nih.gov One notable compound from this series, LY233053, effectively blocked NMDA-induced convulsions and lethality in animal models, demonstrating the neuroprotective potential of this class of piperidine derivatives. nih.gov
Additionally, some 4-phenylpiperidine (B165713) derivatives have been explored for their potent dopamine reuptake inhibitory activity, with potential applications in the treatment of cocaine addiction. wikipedia.org The stereochemistry of these derivatives, such as the (3S,4S)-enantiomer of 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, has been found to be crucial for their potency. wikipedia.org
Table 1: Central Nervous System Activities of Selected Piperidine Derivatives
| Compound Class/Derivative | Target/Mechanism | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 4-Arylpiperidine Derivatives | Serotonin Transporter (SERT) | Antidepressant | google.com |
| Aryl-piperidine Derivatives | Dopamine D2 and 5-HT2A Receptor Antagonist | Antipsychotic (Schizophrenia) | nih.gov |
| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acids (e.g., LY233053) | NMDA Receptor Antagonist | Neuroprotection (Stroke, Alzheimer's disease), Anticonvulsant | nih.gov |
| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Dopamine Reuptake Inhibitor | Treatment of Cocaine Addiction | wikipedia.org |
Analgesic and Antispasmodic Applications
The piperidine scaffold is a well-established pharmacophore in the design of analgesic agents. Numerous derivatives have been synthesized and evaluated for their ability to alleviate pain, often through interaction with opioid receptors.
Research into 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives has revealed potent analgesic activity, with some compounds demonstrating higher efficacy than O-acetylsalicylic acid in modified Koster's tests.
The antispasmodic potential of piperidine-containing compounds has also been investigated. Studies on piperine (B192125), which contains a piperidine ring, suggest that its antispasmodic and antidiarrheal effects may be mediated through calcium channel blockade. tandfonline.com This mechanism is shared by the known antidiarrheal agent loperamide, which also features a piperidine moiety. tandfonline.com The ability to inhibit smooth muscle contraction through this mechanism suggests that derivatives of this compound could be explored for their potential in treating conditions characterized by smooth muscle spasms.
Table 2: Analgesic and Antispasmodic Activity of Selected Piperidine Derivatives
| Compound Class/Derivative | Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(Arylpiperidinomethyl)-2-benzoxazolinone Derivatives | Analgesic | Not specified, but higher activity than O-acetylsalicylic acid | |
| Piperine (contains piperidine ring) | Antispasmodic, Antidiarrheal | Calcium Channel Blockade | tandfonline.com |
Other Pharmacological Activities (e.g., Antiarrhythmic, Antihistamine, Antidiarrheal)
Beyond their effects on the central nervous system and pain pathways, piperidine derivatives have been investigated for a range of other pharmacological activities.
Antiarrhythmic Activity: Certain 1,4-disubstituted piperazine derivatives, which share a similar heterocyclic core, have been evaluated for their antiarrhythmic properties. Their mechanism of action is often linked to α1-adrenolytic activity, with some compounds also showing affinity for cardiac sodium and potassium channels, similar to Class IA antiarrhythmic agents. nih.gov
Antihistamine Activity: The piperidine and piperazine rings are common structural motifs in H1-antagonists. nih.govacs.org The development of xanthinyl-substituted piperidinyl derivatives has led to potent and orally active H1-antagonists with a favorable central nervous system profile. nih.gov These compounds are of interest for the treatment of allergic conditions.
Antidiarrheal Activity: As mentioned previously, the piperidine ring is present in the antidiarrheal drug loperamide. The proposed mechanism for its action, and that of other piperidine-containing compounds like piperine, involves calcium channel blockade in the smooth muscle of the gut, leading to reduced motility. tandfonline.com This suggests a potential avenue for the development of novel antidiarrheal agents based on the this compound scaffold.
Table 3: Other Pharmacological Activities of Selected Piperidine and Piperazine Derivatives
| Activity | Compound Class/Derivative | Mechanism of Action | Reference |
|---|---|---|---|
| Antiarrhythmic | 1,4-Disubstituted Piperazine Derivatives | α1-Adrenolytic activity, Na+/K+ channel blockade | nih.gov |
| Antihistamine | Xanthinyl-substituted Piperidinyl Derivatives | H1-Receptor Antagonist | nih.govacs.org |
| Antidiarrheal | Piperine, Loperamide | Calcium Channel Blockade | tandfonline.com |
Mechanistic Elucidation of Biological Actions
Identification and Characterization of Molecular Targets (Enzymes, Receptors, Transporters, Ion Channels)
The primary molecular target identified for compounds structurally related to Methyl 3-(piperidin-4-yl)benzoate is Phosphodiesterase type 9 (PDE9) . molaid.comgoogle.comgoogle.com PDE9 is a high-affinity, cGMP-specific phosphodiesterase, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE9, the intracellular levels of cGMP can be increased, leading to the modulation of various downstream signaling pathways.
While the direct and exclusive interaction of this compound with PDE9 is the focus, it is noteworthy that structurally similar compounds have been investigated for their effects on other phosphodiesterases, such as PDE4, or other enzymes like myeloperoxidase (MPO). google.comgoogle.com However, for this compound itself, the prominent putative target is PDE9. molaid.com
Biochemical Pathways Modulated by this compound
The inhibition of PDE9 by this compound is expected to modulate the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial in various physiological processes, including the relaxation of smooth muscle tissues. google.com
The mechanism is as follows:
Nitric oxide, produced locally, activates soluble guanylate cyclase (sGC).
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
cGMP then acts as a second messenger, activating downstream protein kinases and leading to a cascade of events that result in smooth muscle relaxation.
PDE9 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. google.com
By inhibiting PDE9, this compound would prevent the degradation of cGMP, thus prolonging its signaling effects and promoting smooth muscle relaxation. google.com This mechanism is of particular interest in conditions characterized by insufficient cGMP signaling or smooth muscle dysfunction. google.comgoogle.com
Receptor Binding Studies and Selectivity Profiling
Specific receptor binding and selectivity profile data for this compound are not extensively available in the public domain. However, for a compound to be a viable therapeutic agent, it would typically undergo extensive screening to determine its selectivity for PDE9 over other PDE subtypes. High selectivity is crucial to minimize off-target effects. The selectivity of related pyrazoloquinoline compounds for PDE9 has been a key aspect of their development. google.com
Table 1: Hypothetical Selectivity Profile for a PDE9 Inhibitor (This table is illustrative and based on typical data for selective PDE9 inhibitors, not specific data for this compound)
| Enzyme | IC50 (nM) | Selectivity vs. PDE9 |
|---|---|---|
| PDE9A | 10 | - |
| PDE1A | >10,000 | >1000-fold |
| PDE4D | >10,000 | >1000-fold |
| PDE5A | 8,500 | 850-fold |
Cellular Assays for Functional Validation
To validate the functional activity of PDE9 inhibitors like this compound, cellular assays are employed. A common method involves using a reporter gene assay in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells. google.com
One such assay is the CRE-luciferase reporter assay. In this system:
HEK293 cells are engineered to co-express PDE9 and a luciferase reporter gene linked to a cyclic AMP response element (CRE).
The addition of a PDE9 inhibitor would lead to an increase in intracellular cGMP, which can then be measured by a change in luciferase activity. google.com
Structure-Based Rational Drug Design Implications
The development of potent and selective PDE9 inhibitors often involves structure-based drug design. This approach utilizes the three-dimensional structure of the PDE9 catalytic domain to design molecules that can bind with high affinity and specificity. The structure of this compound, with its piperidine (B6355638) and benzoate (B1203000) moieties, provides a scaffold that can be chemically modified to optimize interactions with the active site of the PDE9 enzyme.
Key considerations for the rational design of PDE9 inhibitors based on this scaffold would include:
Interactions with key residues: Modifying functional groups to form hydrogen bonds or hydrophobic interactions with specific amino acid residues in the PDE9 active site.
Optimizing selectivity: Designing modifications that exploit differences between the active sites of PDE9 and other PDE subtypes to enhance selectivity.
Improving pharmacokinetic properties: Altering the structure to improve metabolic stability, solubility, and cell permeability without compromising inhibitory activity.
Metabolic Pathways and Pharmacokinetic Considerations
In Vitro Metabolic Fate Determination
To definitively determine the metabolic fate of Methyl 3-(piperidin-4-yl)benzoate, in vitro studies using human-derived subcellular fractions are essential. Standard methodologies would involve incubation with human liver microsomes and S9 fractions.
Human Liver Microsomes (HLMs): These preparations are rich in cytochrome P450 (CYP) enzymes and are the primary tool for investigating Phase I metabolic transformations.
S9 Fractions: This fraction contains a broader range of metabolic enzymes, including both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.
While specific data for this compound is not available, such studies would typically identify the primary metabolites and the enzymes responsible for their formation.
Phase I Metabolic Transformations
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, these transformations would likely involve the piperidine (B6355638) ring and the aromatic moiety.
The metabolism of many piperidine-containing therapeutic agents is predominantly mediated by the cytochrome P450 system. nih.gov CYP3A4 is often a major contributor to the metabolism of such compounds. nih.gov Other isoforms that could potentially be involved include CYP2D6, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.govnih.gov The specific isoforms involved in the metabolism of this compound would need to be confirmed through in vitro studies with recombinant CYP enzymes.
Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Piperidine-Containing Compounds
| CYP Isoform | Potential Role in Metabolism of Piperidine Derivatives |
| CYP3A4 | A major isoform involved in the N-dealkylation and oxidation of many piperidine-containing drugs. nih.gov |
| CYP2D6 | Can contribute significantly to the metabolism, particularly in aromatic hydroxylation. nih.gov |
| CYP2B6 | Known to metabolize some piperidine derivatives. nih.gov |
| CYP2C8 | May play a role in the oxidation of the compound. nih.gov |
| CYP2C9 | Potentially involved in the metabolic clearance. nih.gov |
| CYP2C19 | May contribute to the overall metabolism. nih.gov |
Hydroxylation is a common Phase I metabolic pathway. For this compound, this could occur at several positions:
Piperidine Ring: The carbon atoms of the piperidine ring are susceptible to hydroxylation, a reaction catalyzed by CYP enzymes.
Aromatic Moiety: The benzene (B151609) ring can also undergo hydroxylation at various positions, mediated by CYPs.
N-dealkylation is a primary metabolic pathway for many drugs containing a substituted piperidine ring. nih.gov However, as this compound is a secondary amine (the piperidine nitrogen is not substituted with an alkyl group), this specific pathway is less likely. Instead, metabolism at the nitrogen might involve oxidation.
Ring contraction of piperidine-containing drugs, initiated by N-H bond activation by cytochrome P450 enzymes, is another potential, though less common, metabolic pathway. rsc.org This can lead to the formation of a ring-opened intermediate. rsc.org
Phase II Metabolic Transformations
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. The hydroxylated metabolites of this compound would be prime candidates for glucuronidation. The piperidine nitrogen itself could also potentially undergo N-glucuronidation.
Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.
Glutathione (B108866) Conjugation: While less common for this type of structure, conjugation with glutathione, mediated by glutathione S-transferases (GSTs), can occur, particularly if reactive electrophilic intermediates are formed during Phase I metabolism.
Role of Esterases in Compound Hydrolysis
The methyl ester group of this compound is susceptible to hydrolysis by esterases, which are abundant in the liver, plasma, and other tissues. This reaction would cleave the ester bond, yielding 3-(piperidin-4-yl)benzoic acid and methanol. This hydrolysis is often a rapid and efficient metabolic pathway for ester-containing drugs.
Table 2: Summary of Potential Metabolic Pathways
| Metabolic Phase | Reaction Type | Potential Site on this compound | Primary Enzymes Involved | Resulting Metabolite(s) |
| Phase I | Hydroxylation | Piperidine Ring, Aromatic Ring | Cytochrome P450s (e.g., CYP3A4, CYP2D6) | Hydroxylated derivatives |
| Phase I | Ring Opening | Piperidine Ring | Cytochrome P450s | Ring-opened intermediates |
| Phase I | Hydrolysis | Methyl Ester Group | Esterases | 3-(piperidin-4-yl)benzoic acid and Methanol |
| Phase II | Glucuronidation | Hydroxyl groups (from Phase I), Piperidine Nitrogen | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |
| Phase II | Sulfation | Hydroxyl groups (from Phase I) | Sulfotransferases (SULTs) | Sulfate conjugates |
Species-Specific Metabolic Profiles
The metabolism of drugs and other chemical compounds can exhibit significant variability across different species. These differences are primarily attributable to variations in the expression levels and catalytic activities of drug-metabolizing enzymes. rug.nl For compounds containing a piperidine moiety, species-specific metabolic profiles have been observed.
For instance, studies on the metabolism of phencyclidine (PCP), a compound featuring a piperidine ring, have revealed notable differences between various animal models. Liver preparations from rats and rabbits have been shown to metabolize PCP more extensively than those from cats or monkeys. nih.gov Specifically, the formation of certain hydroxylated metabolites was found to be species-dependent, with one particular metabolite being detectable only in rabbits. nih.gov
In the context of piperidine-containing drugs, the cytochrome P450 (CYP) enzyme superfamily is a major contributor to their metabolism. acs.orgnih.gov The isoforms of these enzymes, such as CYP1A, CYP2C, CYP2D, and CYP3A, show considerable interspecies differences in their activity, which can lead to different metabolic profiles. rug.nl For example, the inhibition profile of sulfaphenazole, a potent inhibitor of human CYP2C9, differs between humans, dogs, monkeys, and rats, indicating functional differences in the active sites of the orthologous enzymes. rug.nl
Given these precedents, it is highly probable that the metabolism of this compound would also be subject to species-specific variations. The extent of piperidine ring oxidation, N-dealkylation (if applicable to a substituted amine), and the rate of methyl ester hydrolysis could differ significantly between preclinical animal models and humans.
Table 1: Potential Species-Specific Metabolic Reactions for Piperidine-Containing Compounds
| Metabolic Reaction | Common Animal Models | Potential Human Relevance | Key Enzymes Involved (General) |
| Piperidine Ring Hydroxylation | Rat, Rabbit, Monkey nih.gov | High | Cytochrome P450 (e.g., CYP2D6, CYP3A4) acs.orgnih.gov |
| Piperidine Ring Opening | Rat nih.gov | Possible | Cytochrome P450, Aldehyde Oxidase nih.govfrontiersin.org |
| Ester Hydrolysis | Most mammalian species | High | Carboxylesterases |
| N-Dealkylation (if applicable) | Rat, Mouse, Human acs.orgnih.gov | High | Cytochrome P450 (e.g., CYP3A4) acs.orgnih.gov |
Potential for Drug-Drug Interactions through Enzyme Inhibition
Compounds containing a piperidine moiety have been shown to interact with and, in some cases, inhibit the activity of drug-metabolizing enzymes, particularly cytochrome P450 isoforms. This presents a potential for drug-drug interactions (DDIs) when co-administered with other therapeutic agents that are substrates for these enzymes.
Piperine (B192125), a well-known natural alkaloid containing a piperidine ring, is a recognized inhibitor of CYP3A4. mdpi.com This inhibition can lead to clinically significant DDIs by increasing the plasma concentrations and exposure of co-administered CYP3A4 substrates, such as certain statins, calcium channel blockers, and immunosuppressants. mdpi.com
Furthermore, studies on a series of synthetic piperidine derivatives have demonstrated their ability to selectively inhibit different P450 isoforms. For example, specific derivatives have shown potent and selective inhibition of CYP2B1 and CYP1A1 in rat liver microsomes, while CYP2E1 was largely insensitive to inhibition by the tested compounds. nih.gov
Table 2: Potential Cytochrome P450 Interactions for Piperidine Derivatives
| P450 Isoform | Potential for Inhibition by Piperidine Derivatives | Example Inhibitor (Piperidine-Containing) | Potential Clinical Consequence |
| CYP3A4 | High acs.orgnih.govmdpi.com | Piperine mdpi.com | Increased plasma levels of co-administered CYP3A4 substrates. |
| CYP2D6 | Moderate to High nih.gov | Some 4-aminopiperidine (B84694) drugs show interaction. nih.gov | Altered metabolism of many antidepressants, antipsychotics, and beta-blockers. |
| CYP2B1 | Demonstrated in preclinical models nih.gov | Specific synthetic piperidine derivatives. nih.gov | Potential for interactions, though human relevance needs confirmation. |
| CYP1A1/1A2 | Demonstrated in preclinical models nih.gov | Specific synthetic piperidine derivatives. nih.gov | May affect the metabolism of theophylline (B1681296) and caffeine. |
Excretion Routes and Metabolite Identification
The excretion of xenobiotics and their metabolites primarily occurs through the kidneys (urine) and the liver (feces via bile). For a compound like this compound, it is anticipated that its metabolites would be more polar and water-soluble than the parent compound, facilitating their elimination from the body.
The primary metabolic transformations expected for this compound would be hydrolysis of the methyl ester to the corresponding carboxylic acid, and oxidation of the piperidine ring.
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This would yield 3-(piperidin-4-yl)benzoic acid and methanol. The resulting carboxylic acid is significantly more polar and would be readily excreted in the urine, possibly after conjugation.
Piperidine Ring Metabolism: The piperidine ring can undergo several oxidative transformations.
Hydroxylation: Oxidation at one of the carbon atoms of the piperidine ring, catalyzed by CYP enzymes, would produce hydroxylated metabolites. nih.gov
N-Oxidation: The nitrogen atom of the piperidine can be oxidized to form an N-oxide.
Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring. For instance, studies on piperine have shown that the piperidine ring can be oxidized and cleaved to form a propionic acid derivative. nih.gov
Following these Phase I metabolic reactions, the resulting metabolites, particularly those with hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. Glucuronidation and sulfation are common conjugation pathways that further increase the water solubility of metabolites and facilitate their renal excretion. nih.gov For example, in studies with piperine, the excretion of conjugated glucuronic acids and sulfates was a major route of disposition in rats. nih.gov
Therefore, the urine is expected to be the primary route of excretion for the metabolites of this compound. Unchanged parent compound is less likely to be excreted in significant amounts in the urine due to its relatively lower polarity, though some may be eliminated via this route. Fecal excretion of the parent compound or its metabolites could also occur. imperfectpharmacy.in
Table 3: Predicted Metabolites of this compound and Their Likely Excretion
| Metabolite Structure | Metabolic Pathway | Potential Excretion Route |
| 3-(Piperidin-4-yl)benzoic acid | Ester Hydrolysis | Urine (as is or conjugated) |
| Methyl 3-((hydroxy)piperidin-4-yl)benzoate | Piperidine Ring Hydroxylation | Urine (as is or conjugated) |
| Glucuronide or Sulfate Conjugates | Phase II Conjugation | Urine |
| Piperidine Ring-Opened Products | Oxidative Cleavage | Urine |
Toxicological Considerations and Safety Assessment
In Vitro Toxicity Screening (e.g., cytotoxicity against healthy cells, brine shrimp lethality assays)
In vitro toxicity screening serves as a crucial first step in evaluating a compound's potential for causing harm to living cells. These methods are rapid, cost-effective, and reduce the need for animal testing. While specific experimental data for Methyl 3-(piperidin-4-yl)benzoate is not extensively available in public literature, its toxicity can be assessed using standard assays.
Brine Shrimp Lethality Assay (BSLA): The BSLA is a simple, inexpensive, and rapid bioassay used for the preliminary screening of a substance's general toxicity. It is based on the ability of a test compound to kill brine shrimp (Artemia salina) larvae. The assay determines the median lethal concentration (LC50), which is the concentration that kills 50% of the brine shrimp within a 24-hour period. While specific BSLA data for this compound is not published, a study on other newly synthesized alkyl piperidine (B6355638) derivatives confirmed their cytotoxicity using this method.
| Assay Type | Purpose | Typical Endpoint | Relevance for this compound |
| MTT/XTT Assay | Measures cell viability and proliferation. | IC50 (Inhibitory Concentration 50%) | Would determine the concentration that is toxic to 50% of healthy cells (e.g., fibroblasts, hepatocytes). |
| Neutral Red Uptake | Assesses cell membrane integrity. | IC50 | Indicates potential for direct membrane damage. |
| LDH Release Assay | Measures lactate (B86563) dehydrogenase leakage from damaged cells. | % Cytotoxicity | Quantifies cell lysis and membrane rupture. |
| Brine Shrimp Lethality | Preliminary screen for general toxicity. | LC50 (Lethal Concentration 50%) | Provides a rapid and inexpensive indication of overall biological activity and toxicity. |
Preclinical Toxicity Studies
Preclinical toxicity studies involve the use of animal models to understand how a substance affects a living organism. These studies are essential for identifying potential target organs of toxicity and determining safe exposure levels before any potential human application. Publicly accessible preclinical toxicity data for this compound are not available.
However, the toxicity profile of the parent molecule, piperidine, can offer insights into potential hazards. Piperidine is classified as a toxic and flammable substance. Acute exposure in animal models can cause a range of effects from irritation of the eyes and respiratory tract at lower concentrations to more severe outcomes like corneal damage, central nervous system (CNS) toxicity, and prostration at higher doses. In rats, the oral LD50 for piperidine is 740 mg/kg, and the dermal LD50 in rabbits is 275 mg/kg, indicating significant toxicity upon ingestion and skin contact. Breathing piperidine can irritate the nose and throat, and higher exposures can lead to nausea, vomiting, headache, and dizziness. Chronic exposure to piperidine alkaloids has been associated with liver and kidney effects. Therefore, preclinical studies on this compound would likely focus on its potential for skin and eye irritation, neurotoxicity, and effects on the liver and kidneys.
Mechanisms of Undesired Biological Effects
Understanding the mechanism by which a compound exerts toxic effects is fundamental to risk assessment. For this compound, several potential mechanisms can be inferred from its chemical structure.
Metabolic Activation: The ester linkage in the molecule can be a target for hydrolysis by esterase enzymes present in the body. This metabolic process would break down the compound into methyl alcohol, benzoic acid, and a 4-hydroxypiperidine (B117109) derivative. The toxicity of the parent compound could therefore be related to the combined effects of its metabolites.
Receptor Interaction: The piperidine ring is a common structural motif in many biologically active compounds, particularly those that target the central nervous system. It is possible that this compound or its piperidine-containing metabolite could interact with various receptors, ion channels, or transporters, leading to unintended pharmacological or toxicological effects.
General Cellular Stress: Like many xenobiotics (foreign chemicals), high concentrations of the compound could induce oxidative stress, disrupt mitochondrial function, or interfere with cellular signaling pathways, leading to cytotoxicity. Some piperidine alkaloids are known to damage the liver and nervous system in exposed animals.
Prediction of Toxicity using QSAR and Other In Silico Methods
In the absence of extensive experimental data, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling provide a valuable tool for predicting the toxicological properties of chemicals. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or toxicity.
For piperidine derivatives, several QSAR models have been developed to predict their toxicity against various targets. These models use a range of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, size, and shape). By inputting the structure of this compound into a validated QSAR model for piperidines, one could estimate its potential toxicity.
For example, a study on 33 piperidine derivatives used 2D topological descriptors and various statistical methods, including Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM), to build predictive models for toxicity. These models achieved high determination coefficients (r² > 0.8), indicating good predictive power. Similar QSAR studies have been conducted on 4-phenylpiperidine (B165713) derivatives to understand their effects on the dopaminergic system and their binding to opioid receptors. This approach allows for the screening and prioritization of compounds for further experimental testing while minimizing animal use.
| Component | Description | Example for this compound |
| Dataset | A collection of chemicals with known toxicity data. | A set of piperidine derivatives with measured LC50 or IC50 values. |
| Descriptors | Numerical representations of molecular structure. | Topological descriptors, electronic descriptors (e.g., partial charges), physicochemical properties (e.g., LogP). |
| Algorithm | Statistical method to create the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Neural Networks (NN), Support Vector Machine (SVM). |
| Validation | Process to confirm the model's reliability and predictability. | Internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. |
Factors Influencing Toxicity
The toxicity of any substance, including this compound, is not an intrinsic constant but is influenced by numerous factors.
Chemical Structure and Functional Groups: The specific arrangement of atoms and functional groups determines the compound's reactivity and interactions with biological systems.
Piperidine Ring: This basic, saturated heterocycle is a key feature. Piperidine itself is corrosive and toxic, with known effects on the nervous system and other organs.
Benzoate (B1203000) Group: The aromatic ring and ester group influence the compound's lipophilicity and metabolic profile.
Ester Linkage: This group is susceptible to enzymatic hydrolysis, which is a major metabolic pathway that can lead to detoxification or, in some cases, the formation of more toxic metabolites.
Dose and Exposure Route: The amount of substance an organism is exposed to and the route of entry (e.g., oral, dermal, inhalation) are critical determinants of toxicity. Higher doses generally lead to more severe effects.
Metabolism: The biotransformation of the compound by the body can significantly alter its toxicity. As mentioned, hydrolysis of the ester is a likely metabolic pathway. The resulting metabolites would have their own toxicological profiles.
Absorption, Distribution, and Excretion: The ability of the compound to be absorbed into the bloodstream, distributed to various tissues, and eventually eliminated from the body will dictate its concentration at target sites and the duration of its effects.
Blood-Brain Barrier Permeability and CNS Safety
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A compound's ability to cross the BBB is a critical factor in its potential to cause CNS effects.
Direct experimental data on the BBB permeability of this compound is not available. However, permeability can be predicted using in silico models based on key physicochemical properties:
Molecular Weight (MW): Small molecules (typically < 400-500 Da) are more likely to cross the BBB.
Lipophilicity (LogP): A moderate degree of lipophilicity (LogP between 1 and 3) is often associated with better BBB penetration.
Polar Surface Area (PSA): A lower PSA (generally < 90 Ų) is favorable for crossing the BBB.
While specific predicted values for this compound require specialized software, the presence of the piperidine ring, a common feature in many CNS-active drugs, suggests that the potential for BBB penetration should be carefully considered. If the compound or its active metabolites can cross the BBB, they could interact with CNS targets, leading to neurotoxicity, as observed with high doses of piperidine itself. Therefore, any safety assessment of this compound would need to include a thorough evaluation of its potential for CNS effects.
Advanced Research Applications Beyond Traditional Pharmacology
Role as Chemical Probes for Biological Systems
The application of Methyl 3-(piperidin-4-yl)benzoate as a chemical probe for the direct study of biological systems is not extensively documented in publicly available research. Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein or pathway. While derivatives of the piperidine (B6355638) scaffold are common in biologically active molecules, the specific use of this compound as a tool to probe biological function has not been a primary focus of reported research.
However, the broader class of piperidine-containing compounds has been explored for its interaction with various biological targets. For instance, derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.comnih.govnih.govresearchgate.net These studies, while not employing this compound directly as a probe, highlight the potential of the piperidine core to interact with specific biological macromolecules. Further research could explore the development of this compound and its derivatives into specific chemical probes, for example, by attaching fluorescent tags or reactive groups to enable the study of their molecular targets and biological pathways.
Application as Synthons and Intermediates in Complex Molecule Synthesis
This compound serves as a valuable synthon and intermediate in the synthesis of more complex and biologically active molecules. Its bifunctional nature, with a reactive secondary amine on the piperidine ring and a methyl ester on the benzoate (B1203000) group, allows for a variety of chemical modifications.
The piperidine scaffold is a prevalent core in a large number of active pharmaceuticals. researchgate.net The introduction of this scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net Consequently, intermediates like this compound are crucial building blocks in drug discovery and development.
For example, derivatives of N-(piperidine-4-yl)benzamide have been synthesized and evaluated for their antitumor activity, with some compounds showing potent effects against liver cancer cells. nih.gov The synthesis of these complex benzamide (B126) derivatives often involves the coupling of a substituted benzoic acid with a piperidine-containing intermediate. Although not explicitly detailing the use of this compound, the general synthetic strategies are applicable.
Furthermore, the piperazine-containing building block, 1-methyl-4-(piperidin-4-yl)piperazine, which shares the core piperidin-4-yl structure, is a key component in the synthesis of approved drugs like the ALK inhibitor Brigatinib. mdpi.com This underscores the importance of piperidine-based intermediates in the construction of complex pharmaceutical agents. While direct synthetic routes starting from this compound are not always explicitly detailed in the available literature, its role as a versatile starting material for the synthesis of a wide range of more elaborate molecules is evident from the numerous examples of complex structures containing the piperidin-4-yl-benzoate or related scaffolds.
Utilization in Functional Materials (e.g., Ligands for Metal Complexes in OLEDs, Dye-Sensitized Solar Cells)
The structural characteristics of this compound make it and its derivatives promising candidates for applications in functional materials, particularly in the fields of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Aromatic β-diketones incorporating a piperidine moiety have been identified as promising ligands for creating highly emissive metal complexes for OLEDs and strong light-absorbing metal complexes for DSSCs. mdpi.com A study on a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, which features a piperidine ring and a carboxymethyl group, highlights the potential of this class of molecules. mdpi.com The presence of an electron-donating fragment (the piperidine) and a carboxy- or ester-group is crucial for achieving robust light-harvesting characteristics in the resulting metal complexes. mdpi.com
Although the synthesis of this specific asymmetric aromatic 1,3-diketone was reported with a low yield, the principle demonstrates the potential utility of the this compound scaffold in this area. mdpi.com The nitrogen atom of the piperidine ring can act as an electron-donating group, while the methyl benzoate portion can be modified to act as an anchoring group to a metal surface or as part of a larger conjugated system. This D-π-A (donor-π-acceptor) architecture is a common design principle for organic dyes used in DSSCs. Further research could focus on the synthesis and characterization of metal complexes derived from this compound to explore their photophysical properties and performance in optoelectronic devices.
Development of Targeted Drug Delivery Systems
The use of this compound in the development of targeted drug delivery systems is not well-documented in the current scientific literature. Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing side effects. This is often achieved by conjugating a drug to a targeting moiety, such as a ligand that binds to a receptor overexpressed on diseased cells.
While the piperidine scaffold is a common feature in many pharmaceuticals, researchgate.net the specific application of this compound as a component of a drug delivery vehicle has not been reported. The functional groups present in the molecule, the secondary amine and the methyl ester, could potentially be used for conjugation to drugs or targeting ligands. However, research in this specific area appears to be limited.
Integration into Bifunctional Molecules (e.g., PROTACs)
There is currently no evidence in the scientific literature to suggest that this compound has been integrated into bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.govnih.gov They typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The design of PROTACs often involves the use of various linkers to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. While piperazine-containing linkers have been explored for their ability to improve rigidity and solubility, nih.govresearchgate.net the specific incorporation of the this compound scaffold into a PROTAC has not been reported. The development of bifunctional molecules is a rapidly evolving field, and while the piperidine scaffold is a common element in medicinal chemistry, its application within the specific context of PROTACs containing the benzoate moiety remains an unexplored area of research.
Future Directions and Research Challenges for Methyl 3 Piperidin 4 Yl Benzoate Research
Exploration of Novel and Efficient Synthetic Routes
The development of fast, cost-effective, and efficient methods for synthesizing substituted piperidines like Methyl 3-(piperidin-4-yl)benzoate is a primary task for modern organic chemistry. nih.gov Traditional methods often involve multiple steps and harsh conditions, such as high temperatures and pressures, which can be expensive and difficult to scale. nih.gov
A significant challenge lies in achieving stereoselectivity, as different isomers of a drug can have vastly different biological activities. nih.gov Recent breakthroughs offer promising alternatives. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis has been shown to dramatically simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method reduces multi-step processes to as few as two to five steps, avoids the need for expensive precious metal catalysts like palladium, and streamlines the creation of complex 3D molecules. news-medical.netmedhealthreview.com
Future research must focus on expanding the repertoire of such innovative synthetic strategies. Key areas of exploration include:
Catalyst Development: Discovering new, cheaper, and more robust catalysts, such as those based on nickel or cobalt, to replace precious metals. nih.gov
Flow Chemistry: Implementing continuous flow processes for safer, more efficient, and scalable synthesis.
Biocatalysis: Harnessing enzymes to perform highly selective and specific chemical transformations under mild conditions. news-medical.netmedhealthreview.com
| Synthetic Approach | Advantages | Challenges | Future Direction |
| Traditional Multistep Synthesis | Well-established protocols. | Long reaction times, harsh conditions, low overall yield, high cost. | Phasing out in favor of more efficient methods. |
| Catalytic Hydrogenation | Effective for creating the piperidine (B6355638) ring from pyridines. | Often requires high pressure/temperature and expensive catalysts (e.g., Palladium, Rhodium). nih.govmdpi.com | Development of earth-abundant metal catalysts (e.g., Nickel, Cobalt). nih.gov |
| Biocatalytic C-H Oxidation + Cross-Coupling | Fewer steps, high efficiency, cost-effective, avoids protecting groups. news-medical.netmedhealthreview.com | Enzyme stability and substrate scope can be limited. | Engineering more robust enzymes and expanding the reaction scope. |
| Intramolecular Cyclization | Can create complex structures with high stereocontrol. nih.gov | Requires specifically designed precursors; regioselectivity can be a challenge. nih.gov | Development of new catalytic systems to control reaction outcomes. |
Deeper Elucidation of Complex Biological Mechanisms
While this compound is an intermediate, its derivatives have been implicated in a wide range of biological activities, targeting enzymes, receptors, and ion channels. clinmedkaz.orgacs.org For example, derivatives have been explored as inhibitors of the dopamine (B1211576) transporter (DAT) and as potential treatments for neurodegenerative diseases like Alzheimer's. nih.govnih.gov A significant future challenge is to move beyond identifying that a compound is active to understanding how it works at a molecular level.
Unraveling these complex mechanisms is crucial for rational drug design. It allows scientists to understand why a particular compound is effective, predict potential side effects, and design new molecules with improved properties. Future research should employ a combination of structural biology (e.g., X-ray crystallography, Cryo-EM), computational modeling, and advanced biochemical assays to map the precise interactions between drug candidates and their biological targets.
Translation to Preclinical and Early Clinical Studies
The journey from a promising laboratory compound to a clinically approved drug is long and fraught with failure. A major hurdle for derivatives of this compound is successfully navigating preclinical and early-stage clinical trials. clinmedkaz.org Many compounds that show promise in initial tests fail at this stage due to unforeseen toxicity, poor metabolic stability, or lack of efficacy in living organisms.
To improve the success rate, researchers must focus on early-stage "de-risking." This involves conducting more comprehensive preclinical evaluations to identify potential liabilities. This includes studies on a wider range of cell models and animal species to better predict human responses. Furthermore, developing more predictive in vitro and in silico models can help to weed out unsuitable candidates before they enter expensive and time-consuming in vivo studies.
Optimization of Pharmacokinetic and Pharmacodynamic Profiles for Enhanced Efficacy and Safety
An effective drug must not only bind to its target but also reach it in sufficient concentrations and remain in the body long enough to exert its effect. This is the realm of pharmacokinetics (PK) and pharmacodynamics (PD). Optimizing these profiles is a critical challenge. thieme-connect.com For instance, a drug needs a balance between being water-soluble enough to dissolve in bodily fluids and lipophilic enough to cross cell membranes. azolifesciences.com
Future strategies for optimizing the PK/PD properties of this compound derivatives will involve:
Chemical Modification: Strategically altering the molecule's structure to improve properties like solubility, permeability, and metabolic stability. azolifesciences.com This can include creating prodrugs, which are inactive forms that convert to the active drug in the body. azolifesciences.com
Formulation Strategies: Developing advanced drug delivery systems, such as nanoparticles or co-crystals, to enhance bioavailability and control the drug's release profile. azolifesciences.comnih.gov
Chirality: Introducing chiral centers into the piperidine scaffold can significantly improve biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com
Addressing Selectivity and Specificity Challenges
A common reason for drug side effects is a lack of selectivity—the drug binds not only to its intended target but also to other, unintended targets (off-target effects). For piperidine-based compounds, achieving high selectivity is a significant challenge. For example, a compound designed to inhibit one enzyme might inadvertently block a crucial cardiac ion channel, leading to cardiotoxicity. mdpi.com
Future research must prioritize the design of highly selective molecules. This can be achieved by:
Structure-Based Design: Using high-resolution structural information of the target to design molecules that fit perfectly into the desired binding site and not others.
Conformational Rigidity: Creating more rigid molecular structures, which can reduce binding to off-targets by limiting the number of shapes the molecule can adopt. researchgate.net
Early-Stage Screening: Implementing comprehensive screening panels early in the discovery process to identify potential off-target interactions.
Implementation of Sustainable Synthesis and Manufacturing Processes
The principles of "green chemistry" are becoming increasingly important in the pharmaceutical industry. chemijournal.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.commdpi.com For the synthesis of this compound and its derivatives, this presents both a challenge and an opportunity.
Future efforts will focus on:
Greener Solvents: Replacing traditional, often toxic, organic solvents with safer alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like eucalyptol. mdpi.comnih.gov
Catalyst Recycling: Developing and using heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govfrontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemijournal.com
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. mdpi.comnih.gov
Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers.
For research involving this compound, AI/ML can be applied to:
Predictive Modeling: Building models to predict a compound's biological activity, toxicity, and pharmacokinetic properties before it is even synthesized, saving time and resources. researchgate.net
Generative Design: Creating novel molecular structures with desired properties from scratch. researchgate.netacs.org
Synthesis Planning: Devising the most efficient synthetic routes to a target molecule.
High-Throughput Screening Analysis: Rapidly analyzing data from large-scale screening experiments to identify promising lead compounds. nih.gov
| AI/ML Application | Potential Impact on Research |
| Predictive Toxicology | Early identification of compounds with potential cardiotoxicity or other adverse effects. mdpi.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. nih.gov |
| Virtual Screening | Rapidly screening millions of virtual compounds to identify those most likely to bind to a specific target. acs.org |
| De Novo Drug Design | Generating entirely new molecular scaffolds optimized for specific therapeutic goals. |
By addressing these multifaceted challenges and embracing new technologies, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the next generation of innovative medicines.
Q & A
Q. What are the established synthetic routes for Methyl 3-(piperidin-4-yl)benzoate, and how can researchers optimize reaction conditions for purity?
Q. How can researchers troubleshoot low yields during the final coupling step of this compound synthesis?
Low yields often stem from:
- Steric hindrance : Bulky substituents on the piperidine or benzoate moieties. Mitigate via microwave-assisted synthesis to enhance reaction kinetics .
- Side reactions : Competing nucleophilic attacks. Use protecting groups (e.g., Boc) on reactive amines .
- Catalyst deactivation : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and inert atmosphere conditions .
Case Study : A 2021 study on analogous compounds achieved 85% yield by switching from THF to DMF as a solvent, reducing steric effects .
Q. How should conflicting biological activity data for this compound derivatives be resolved?
Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?
Common issues include:
- Poor crystal growth : Optimize solvent polarity (e.g., ethanol/water mixtures) and slow evaporation rates .
- Disorder in piperidine rings : Use SHELXL refinement with restraints on bond lengths and angles .
- Twinned crystals : Employ SHELXD for data integration and scaling .
Example : A 2024 study resolved disorder by co-crystallizing with thiourea, improving diffraction resolution to 1.2 Å .
Methodological Recommendations
- Synthetic validation : Cross-validate yields and purity with independent techniques (e.g., elemental analysis + NMR).
- Data reproducibility : Share raw crystallographic data (e.g., CIF files) for community verification .
- Safety documentation : Report all adverse reactions in public databases to build toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
